molecular formula C14H21NO3 B5832884 3,4-diethoxy-N-(propan-2-yl)benzamide

3,4-diethoxy-N-(propan-2-yl)benzamide

Cat. No.: B5832884
M. Wt: 251.32 g/mol
InChI Key: PMYQAYQGMBZECT-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(propan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with diethoxy groups at the 3 and 4 positions and an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Alkylated derivatives and ethers.

Scientific Research Applications

3,4-diethoxy-N-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(propan-2-yl)benzamide
  • 3,4-dihydroxy-N-(propan-2-yl)benzamide
  • 3,4-diethoxy-N-(2-hydroxyethyl)-N-(propan-2-yl)benzamide

Uniqueness

3,4-diethoxy-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4-diethoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-17-12-8-7-11(9-13(12)18-6-2)14(16)15-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYQAYQGMBZECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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